molecular formula C26H42O4 B13430314 (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid

(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid

Cat. No.: B13430314
M. Wt: 418.6 g/mol
InChI Key: WQVZAZONHXITBI-DCTZMNRZSA-N
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Description

(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is structurally related to cholic acid, one of the primary bile acids produced in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid typically involves multi-step organic synthesis. The starting material is often cholic acid, which undergoes a series of chemical transformations including oxidation, reduction, and esterification to introduce the ethyl and hydroxy groups at specific positions.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve regioselective hydroxylation and oxidation, reducing the number of steps and improving yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

  • Oxidation of the hydroxy group can yield a ketone.
  • Reduction of the ketone can yield a secondary alcohol.
  • Substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1), which regulate bile acid homeostasis and lipid metabolism.

Comparison with Similar Compounds

    Cholic Acid: A primary bile acid with similar structural features but lacks the ethyl and hydroxy modifications.

    Chenodeoxycholic Acid: Another primary bile acid with different hydroxylation patterns.

    Ursodeoxycholic Acid: A secondary bile acid used therapeutically for liver diseases.

Uniqueness: (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic benefits. Its ability to interact with specific bile acid receptors and modulate metabolic pathways sets it apart from other bile acids.

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15,17-21,23-24,30H,5-14H2,1-4H3,(H,28,29)/t15-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1

InChI Key

WQVZAZONHXITBI-DCTZMNRZSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C

Canonical SMILES

CCC1C2CC(=O)CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C

Origin of Product

United States

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